molecular formula C9H12IN B12109331 3-iodo-N-(propan-2-yl)aniline

3-iodo-N-(propan-2-yl)aniline

Cat. No.: B12109331
M. Wt: 261.10 g/mol
InChI Key: JCUCSTBSQHWRNP-UHFFFAOYSA-N
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Description

3-Iodo-N-(propan-2-yl)aniline is a halogenated aniline derivative featuring an iodine substituent at the 3-position of the benzene ring and an isopropyl (propan-2-yl) group attached to the nitrogen atom. Its molecular formula is C₉H₁₂IN, with a molecular weight of 261.11 g/mol. The iodine atom imparts distinct electronic and steric properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving group ability compared to other halogens .

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

3-iodo-N-propan-2-ylaniline

InChI

InChI=1S/C9H12IN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3

InChI Key

JCUCSTBSQHWRNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-iodo-N-(propan-2-yl)aniline can be synthesized through several methods. One common approach involves the iodination of N-(propan-2-yl)aniline. This reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines .

Scientific Research Applications

3-iodo-N-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-N-(propan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the propan-2-yl group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
This compound C₉H₁₂IN 261.11 Iodo, isopropyl Cross-coupling reactions
3-Bromo-N-(propan-2-yl)aniline C₉H₁₂BrN 214.11 Bromo, isopropyl Stable intermediates
3-Nitro-N-(propan-2-yl)aniline C₉H₁₂N₂O₂ 180.21 Nitro, isopropyl Electrophilic substitution studies
3-Ethynyl-N-(propan-2-yl)aniline C₁₁H₁₃N 159.23 Ethynyl, isopropyl Click chemistry
3-Iodo-N-(1-thiophen-2-ylethyl)aniline C₁₂H₁₂INS 329.20 Iodo, thiophene-ethyl Discontinued; materials research

Biological Activity

3-Iodo-N-(propan-2-yl)aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article consolidates existing research findings, including case studies and data tables, to elucidate the compound's biological properties.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, an isopropyl group, and an aniline moiety. Its structure can be represented as follows:

C9H12IN\text{C}_9\text{H}_{12}\text{I}\text{N}
PropertyValue
Molecular Weight227.1 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study involving various bacterial strains demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it demonstrated cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values are summarized below:

Cell LineIC50 (µM)
HeLa15
A54920

These results indicate that the compound may inhibit cell proliferation, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets. The iodine atom may enhance lipophilicity, allowing better membrane penetration, while the aniline moiety could facilitate interactions with proteins involved in microbial resistance or cancer cell survival pathways.

Case Studies

  • Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of various halogenated anilines, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in bacterial load in vitro and showed promise in preliminary animal models.
  • Cancer Cell Line Studies : A publication in Cancer Letters examined the effects of halogenated anilines on apoptosis in cancer cells. The study found that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

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